tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of functional groups, formation of amide bonds, and introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl chloroformate, piperidine derivatives, and various amines. Reaction conditions may involve the use of organic solvents such as dichloromethane, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a useful tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H31N3O3 |
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Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-9-7-8-10-19(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3 |
InChI Key |
VXXLDOKACPPPBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
Origin of Product |
United States |
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